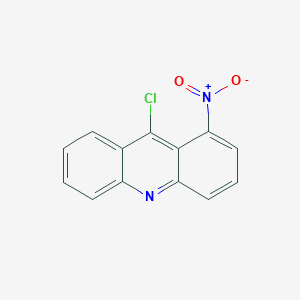
9-Chloro-1-nitroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-1-nitroacridine, also known as this compound, is a useful research compound. Its molecular formula is C13H7ClN2O2 and its molecular weight is 258.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
9-Chloro-1-nitroacridine has garnered significant interest for its potential therapeutic properties, particularly as an anti-cancer agent . Research indicates that acridine derivatives can intercalate into DNA, disrupting replication and transcription processes, leading to cell death. This mechanism is crucial for the development of anti-cancer drugs.
Case Studies and Findings
- A study published in Nature highlighted that this compound exhibited cytotoxic effects against melanoma cell lines, demonstrating a potential IC50 value that indicates its effectiveness in inhibiting cancer cell growth .
- Another investigation focused on the compound's interaction with topoisomerase enzymes, revealing its capability to inhibit these enzymes, which are vital for DNA unwinding during replication .
Biological Studies
The compound is also used in various biological studies due to its ability to interact with nucleic acids and proteins. Its properties make it suitable for probing biological systems.
Applications in Biological Research
- DNA Intercalation : this compound is studied for its ability to intercalate into DNA strands, which can lead to structural changes and affect gene expression .
- Histochemistry : The compound serves as a probe in lectin histochemistry, aiding in the visualization of specific sugar residues in tissues .
Industrial Applications
In addition to its medicinal and biological relevance, this compound finds applications in various industrial sectors.
Industrial Uses
- Dyes and Pigments : The compound is utilized in the synthesis of dyes due to its chromophoric properties, contributing to the colorant industry .
- Fluorescent Materials : Its unique properties allow it to be used as a fluorescent marker for biomolecules, enhancing visualization techniques in biochemical research .
特性
CAS番号 |
17431-90-2 |
|---|---|
分子式 |
C13H7ClN2O2 |
分子量 |
258.66 g/mol |
IUPAC名 |
9-chloro-1-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H |
InChIキー |
JOUFIQVFVDNYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])Cl |
Key on ui other cas no. |
17431-90-2 |
同義語 |
9-Chloro-1-nitroacridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















